ethyl 2-formyl-4-oxopentanoate

Catalog No.
S6884577
CAS No.
84290-76-6
M.F
C8H12O4
M. Wt
172.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 2-formyl-4-oxopentanoate

CAS Number

84290-76-6

Product Name

ethyl 2-formyl-4-oxopentanoate

IUPAC Name

ethyl 2-formyl-4-oxopentanoate

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C8H12O4/c1-3-12-8(11)7(5-9)4-6(2)10/h5,7H,3-4H2,1-2H3

InChI Key

GJHRNVHKYORPQP-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CC(=O)C)C=O

Canonical SMILES

CCOC(=O)C(CC(=O)C)C=O

Ethyl 2-formyl-4-oxopentanoate, also known as ethyl levulinate, is an organic compound found in some foods and plants []. It is a colorless liquid with a faint odor. Ethyl levulinate has potential applications in various scientific research fields, including:

  • Biofuels

    Researchers are investigating ethyl levulinate as a potential biofuel because it can be derived from biomass such as plant materials. It is considered a promising source of renewable energy [].

  • Organic synthesis

    Ethyl levulinate can be used as a starting material for the synthesis of other organic compounds, which can be useful in various research applications such as the development of new pharmaceuticals or materials [].

Ethyl 2-formyl-4-oxopentanoate is an organic compound with the molecular formula C8H12O4C_8H_{12}O_4 and a molecular weight of approximately 172.18 g/mol. It is classified as an ester, specifically an ethyl ester of a substituted pentanoic acid. The compound features a formyl group at the second carbon and a keto group at the fourth carbon, contributing to its reactivity and potential applications in various

  • Condensation Reactions: The formyl group can react with amines or alcohols to form imines or acetals, respectively.
  • Nucleophilic Addition: The carbonyl groups can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation Reactions: The aldehyde can be oxidized to the corresponding carboxylic acid.

These reactions make ethyl 2-formyl-4-oxopentanoate a versatile intermediate in organic synthesis .

Research into the biological activity of ethyl 2-formyl-4-oxopentanoate is limited, but compounds with similar structures often exhibit interesting pharmacological properties. For instance, derivatives of oxopentanoates are known for their antimicrobial and anti-inflammatory activities. The presence of both aldehyde and keto functional groups may enhance its reactivity towards biological targets, potentially leading to therapeutic applications .

Several methods can be employed to synthesize ethyl 2-formyl-4-oxopentanoate:

  • Starting from Ethyl Acetoacetate: A common synthetic route involves the condensation of ethyl acetoacetate with formaldehyde in the presence of a base, followed by hydrolysis.
  • Via Aldol Condensation: An aldol reaction between ethyl acetoacetate and an appropriate aldehyde can yield this compound after dehydration.
  • Direct Formylation: The introduction of the formyl group can also be achieved through formylation reactions using reagents like formic acid or formic anhydride under acidic conditions .

Ethyl 2-formyl-4-oxopentanoate has potential applications in:

  • Organic Synthesis: As an intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Material Science: In the development of polymers or resins where specific functional groups are required for cross-linking.
  • Flavoring and Fragrance Industry: Due to its ester nature, it may be explored for use in flavoring agents or fragrances .

Ethyl 2-formyl-4-oxopentanoate shares structural similarities with several other compounds:

Compound NameMolecular FormulaKey Features
Ethyl 3-acetyl-4-oxopentanoateC8H12O3Contains an acetyl group instead
Ethyl 2-acetyl-4-oxopentanoateC8H12O3Contains an acetyl group at position 2
Ethyl 2-formyl-3-oxobutanoateC7H10O4One less carbon chain

Uniqueness

Ethyl 2-formyl-4-oxopentanoate is unique due to its specific arrangement of functional groups (formyl and keto) at designated positions on the pentanoate backbone, which may impart distinct reactivity compared to its analogs. This arrangement influences its potential applications in synthesis and biological activity, making it a valuable compound for further research .

XLogP3

-0.2

Hydrogen Bond Acceptor Count

4

Exact Mass

172.07355886 g/mol

Monoisotopic Mass

172.07355886 g/mol

Heavy Atom Count

12

Dates

Last modified: 04-14-2024

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